

# Bexobrutideg (NX-5948): A Technical Overview of Early-Phase Clinical Data

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Bexobrutideg** (NX-5948) is an investigational, orally bioavailable, and central nervous system (CNS) penetrant small molecule designed as a targeted protein degrader of Bruton's Tyrosine Kinase (BTK).[1][2][3] By inducing the degradation of both wild-type and mutated forms of BTK, **Bexobrutideg** represents a promising therapeutic strategy for B-cell malignancies, particularly in patients who have developed resistance to conventional BTK inhibitors.[4][5] This technical guide provides a comprehensive summary of the early-phase clinical trial data for **Bexobrutideg**, with a focus on quantitative outcomes, experimental methodologies, and the underlying mechanism of action.

## **Mechanism of Action**

**Bexobrutideg** functions as a heterobifunctional degrader, bringing BTK into proximity with the cereblon (CRBN) E3 ubiquitin ligase complex.[4][6][7] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the BTK protein.[5][6][7] This catalytic mechanism allows for the elimination of multiple BTK protein copies by a single molecule of **Bexobrutideg**, distinguishing it from traditional inhibitors that require sustained occupancy of the target's active site.[3] Notably, this approach addresses both the enzymatic and scaffolding functions of BTK, potentially overcoming resistance mechanisms associated with BTK mutations.[5][7][8][9]





Click to download full resolution via product page

Bexobrutideg's mechanism of action.

## **Clinical Development Program: NX-5948-301**

The primary source of early-phase clinical data for **Bexobrutideg** is the first-in-human, Phase 1a/1b dose-escalation and cohort-expansion study, NX-5948-301 (NCT05131022).[1][2][4]

## **Experimental Protocol**

#### Study Design:

- Phase 1a (Dose Escalation): A standard 3+3 dose-escalation design was utilized to
  determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of Bexobrutideg
  in patients with relapsed/refractory B-cell malignancies.[4] Patients were enrolled in
  sequential cohorts at increasing dose levels.
- Phase 1b (Dose Expansion): Upon determination of the RP2D, additional patients were enrolled in expansion cohorts to further evaluate the safety, tolerability, and preliminary efficacy of **Bexobrutideg** in specific B-cell malignancy subtypes.[4]

### Patient Population:







- Inclusion Criteria: Adult patients with relapsed or refractory B-cell malignancies who have received at least two prior lines of therapy.[10] An ECOG performance status of 0-1 was also required.[10]
- Exclusion Criteria: Specific exclusion criteria were not detailed in the provided search results.

### Treatment Regimen:

- Bexobrutideg was administered orally once daily.[1][4]
- Dose levels in the Phase 1a portion ranged from 50 mg to 600 mg.[1][10]

### **Endpoints:**

- Primary Objectives: To assess the safety and tolerability of **Bexobrutideg** and to determine the maximum tolerated dose and/or RP2D.[8][10][11]
- Secondary Objectives: To characterize the pharmacokinetic and pharmacodynamic profiles of **Bexobrutideg** and to assess its preliminary efficacy.[8][10][11]





Click to download full resolution via product page

NX-5948-301 clinical trial workflow.



## **Clinical Efficacy**

**Bexobrutideg** has demonstrated promising clinical activity in heavily pretreated patient populations with various B-cell malignancies.

# Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL)

In the Phase 1a portion of the NX-5948-301 study, **Bexobrutideg** showed robust and durable responses in patients with relapsed/refractory CLL.[10]

| Efficacy Endpoint             | Result (N=47 response-<br>evaluable) | Data Cutoff |
|-------------------------------|--------------------------------------|-------------|
| Overall Response Rate (ORR)   | 80.9%                                | 12-Mar-2025 |
| Complete Response (CR)        | 1 patient                            | 12-Mar-2025 |
| Partial Response (PR)         | 37 patients                          | 12-Mar-2025 |
| Stable Disease (SD)           | 7 patients                           | 12-Mar-2025 |
| Progressive Disease (PD)      | 2 patients                           | 12-Mar-2025 |
| Median Time to First Response | 1.87 months                          | 12-Mar-2025 |

Table 1: Efficacy of **Bexobrutideg** in Relapsed/Refractory CLL/SLL (Phase 1a).[10]

Updated data from the Phase 1a study with a longer median follow-up of 19.0 months showed an improved ORR of 83.0%, including two complete responses. The median progression-free survival was 22.1 months, and the median duration of response was 20.1 months.[12]

### Waldenström Macroglobulinemia (WM)

**Bexobrutideg** has also shown significant clinical activity in patients with relapsed/refractory Waldenström Macroglobulinemia.



| Efficacy Endpoint                    | Result (N=28 evaluable) | Data Cutoff |
|--------------------------------------|-------------------------|-------------|
| Overall Response Rate (ORR)          | 75.0%                   | 19-Sep-2025 |
| Very Good Partial Response<br>(VGPR) | 10.7% (3 patients)      | 19-Sep-2025 |
| Partial Response (PR)                | 50.0% (14 patients)     | 19-Sep-2025 |
| Minor Response (MR)                  | 14.3% (4 patients)      | 19-Sep-2025 |
| Stable Disease (SD)                  | 21.4% (6 patients)      | 19-Sep-2025 |

Table 2: Efficacy of **Bexobrutideg** in Relapsed/Refractory WM.[2][13]

In a subgroup analysis of WM patients with at least two disease assessments (n=23), the ORR was 82.6% with a disease control rate of 100.0%.[2][13]

# **Safety and Tolerability**

Bexobrutideg has been generally well-tolerated across the early-phase clinical trials.

| Adverse Event Profile                  | Observations                                                                                                                                        |
|----------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|
| Most Common TEAEs (CLL)                | Purpura/contusion (45.8%), neutropenia (29.2%), thrombocytopenia (22.9%) (primarily low grade)[1]                                                   |
| Most Common TEAEs (WM)                 | Petechiae (27.3%), diarrhea (22.7%),<br>purpura/contusion (18.2%), neutropenia<br>(18.2%), thrombocytopenia (18.2%)<br>(predominantly low grade)[1] |
| Dose-Limiting Toxicities (DLTs)        | None observed[1][10]                                                                                                                                |
| Atrial Fibrillation/Flutter            | No new onset observed[1][10]                                                                                                                        |
| Treatment Discontinuation due to TEAEs | One instance reported in the CLL cohort[10] and two in the WM cohort[1]                                                                             |

Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs) with **Bexobrutideg**.



# **Pharmacokinetics and Pharmacodynamics**

Preliminary pharmacokinetic data from the Phase 1a study suggest that **Bexobrutideg** exhibits dose-proportional pharmacokinetics. The half-life of approximately 12.6 hours supports oncedaily dosing, and a Tmax of 2-3 hours indicates rapid absorption. Importantly, exposure to **Bexobrutideg** resulted in rapid, robust, and sustained BTK degradation in all patients, regardless of baseline BTK levels, tumor type, or dose level.

### Conclusion

The early-phase clinical data for **Bexobrutideg** (NX-5948) demonstrate a promising safety and efficacy profile in heavily pretreated patients with B-cell malignancies, including Chronic Lymphocytic Leukemia and Waldenström Macroglobulinemia. Its novel mechanism of action as a BTK protein degrader offers the potential to overcome resistance to existing BTK inhibitors. The ongoing clinical development program will further delineate the therapeutic role of **Bexobrutideg** in the management of these diseases. The favorable tolerability and significant clinical activity observed to date support its continued investigation in pivotal trials.[14][15]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Nurix Therapeutics Presents Updated Positive Data Demonstrating Durable, Deepening Responses in Ongoing Clinical Trial of Bexobrutideg (NX-5948) Monotherapy in Patients with Relapsed/Refractory Chronic Lymphocytic Leukemia (CLL) and Waldenström Macroglobulinemia (WM) | Nurix Therapeutics, Inc. [ir.nurixtx.com]
- 2. Nurix Therapeutics Presents New Data from the Phase 1 Trial of Bexobrutideg (NX-5948) in Waldenström Macroglobulinemia at the 67th American Society of Hematology (ASH) Annual Meeting and Exposition - BioSpace [biospace.com]
- 3. nurixtx.com [nurixtx.com]
- 4. PB2331: AN ONGOING FIRST-IN-HUMAN PHASE 1 TRIAL OF NX-5948, AN ORAL BRUTON'S TYROSINE KINASE (BTK) DEGRADER, IN PATIENTS WITH RELAPSED/REFRACTORY B CELL MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]







- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. nurixtx.com [nurixtx.com]
- 8. nurixtx.com [nurixtx.com]
- 9. nurixtx.com [nurixtx.com]
- 10. nurixtx.com [nurixtx.com]
- 11. nurixtx.com [nurixtx.com]
- 12. ir.nurixtx.com [ir.nurixtx.com]
- 13. Nurix's bexobrutideg shows 75% response in Waldenström trial | NRIX Stock News [stocktitan.net]
- 14. A Study of NX-5948 in Adults With Relapsed/Refractory B-cell Malignancies [clin.larvol.com]
- 15. nurixtx.com [nurixtx.com]
- To cite this document: BenchChem. [Bexobrutideg (NX-5948): A Technical Overview of Early-Phase Clinical Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544315#early-phase-clinical-trial-data-forbexobrutideg-nx-5948]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com